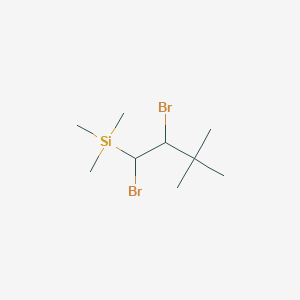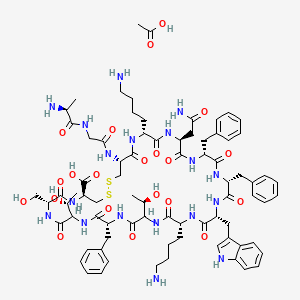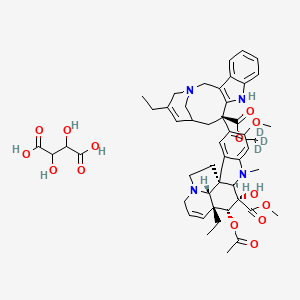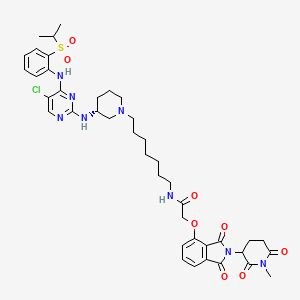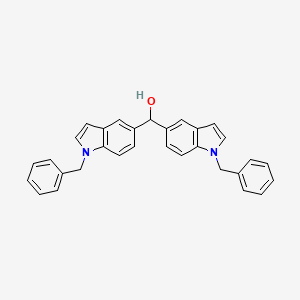
Bis(1-Benzyl-1H-indol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-Benzyl-1H-indol-5-yl)methanol: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-Benzyl-1H-indol-5-yl)methanol typically involves the reaction of 1-benzyl-1H-indole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two indole units. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methanol linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(1-Benzyl-1H-indol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The indole units can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of bis(1-benzyl-1H-indol-5-yl)ketone.
Reduction: Formation of bis(1-benzyl-1H-indol-5-yl)methane.
Substitution: Formation of halogenated or nitrated derivatives of the indole units.
Scientific Research Applications
Chemistry: Bis(1-Benzyl-1H-indol-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including its ability to interact with various biological targets. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a compound of interest in drug discovery and development.
Medicine: Research has shown that indole derivatives can act as inhibitors of enzymes and receptors involved in various diseases. This compound may have potential as a therapeutic agent for conditions such as cancer, viral infections, and inflammatory diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(1-Benzyl-1H-indol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-1H-indole: A simpler indole derivative with similar biological activities.
Bis(1H-indol-3-yl)methane: Another bis-indole compound with potential anticancer properties.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: An indole derivative with applications in plant biology.
Uniqueness: Bis(1-Benzyl-1H-indol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a central methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C31H26N2O |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
bis(1-benzylindol-5-yl)methanol |
InChI |
InChI=1S/C31H26N2O/c34-31(27-11-13-29-25(19-27)15-17-32(29)21-23-7-3-1-4-8-23)28-12-14-30-26(20-28)16-18-33(30)22-24-9-5-2-6-10-24/h1-20,31,34H,21-22H2 |
InChI Key |
LSSVQTNFNPMHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(C4=CC5=C(C=C4)N(C=C5)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


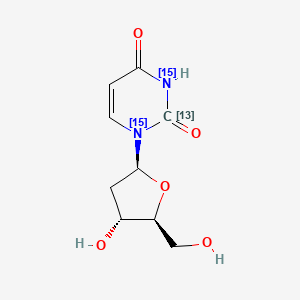
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

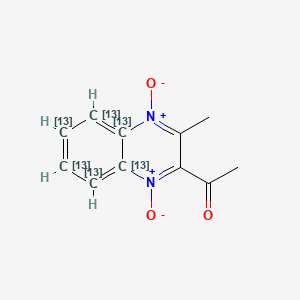
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
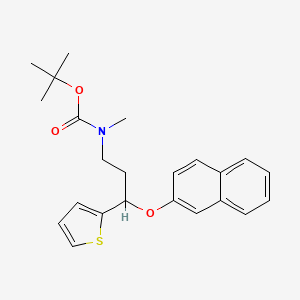
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)


